molecular formula C6H6N2O2 B1297798 6-Methylpyrazine-2-carboxylic acid CAS No. 5521-61-9

6-Methylpyrazine-2-carboxylic acid

Cat. No. B1297798
CAS RN: 5521-61-9
M. Wt: 138.12 g/mol
InChI Key: YDSUJIRXXROKQG-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-carboxylic acid is a compound that belongs to the class of pyrazinecarboxylic acids. It is a derivative of pyrazine, a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The methyl group and carboxylic acid functional group attached to the pyrazine ring modify its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of related pyrazinecarboxylic acids and their derivatives has been explored in various studies. For instance, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid is described starting from a brominated bipyridine building block, which is then functionalized to give access to mono-, bis-, and tris-tridentate ligands . Another study describes a novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, which is structurally similar to 6-methylpyrazine-2-carboxylic acid . Additionally, a three-step synthesis of 3-aminopyrazine-2-carboxylic acid starting from pyrazine-2,3-dicarboxylic acid is reported, which involves conversion to an anhydride, formation of an ammonium salt, and a Hofmann rearrangement .

Molecular Structure Analysis

The molecular structure of pyrazinecarboxylic acids and their interactions in the crystal lattice have been extensively studied. X-ray crystallography has revealed that the carboxylic acid group in pyrazine monocarboxylic acids forms an O-H...N hydrogen bond, while in pyrazine dicarboxylic acids, it forms an O-H...O hydrogen bond . The study of 5-methylpyrazine-2,3-dicarboxylic acid shows the formation of a rare O-H...N trimer synthon between three symmetry-independent molecules in a Kagome lattice, which is stabilized by C-H...O helices .

Chemical Reactions Analysis

The reactivity of pyrazinecarboxylic acids can be influenced by the presence of substituents on the pyrazine ring. For example, 5-methylpyrazole-3-carboxylic acid forms salts with basically substituted adenine bases, which exhibit increased lipolysis inhibitory activity compared to the free acid . Methylation of hydroxypyridazine-3-carboxylic acids affects their tautomeric forms, intermolecular interactions, and lipophilicity, which is important for understanding their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylpyrazine-2-carboxylic acid and related compounds are influenced by their molecular structures and the nature of their functional groups. The presence of a carboxylic acid group contributes to the compound's acidity and ability to form hydrogen bonds, which can affect its solubility, melting point, and other physicochemical characteristics. The methyl group can increase the compound's lipophilicity, which is relevant for its potential biological activity and solubility in organic solvents .

Scientific Research Applications

1. Pharmaceutical Intermediates

6-Methylpyrazine-2-carboxylic acid is recognized as a significant pharmaceutical intermediate. It has been extensively used in the production of hypoglycemic agents and lipid-lowering drugs. Innovative biocatalytic processes using Escherichia coli have been developed to enhance the synthesis of this compound, indicating its importance in pharmaceutical manufacturing (Gu et al., 2020).

2. Synthesis Methods

The synthesis of 6-Methylpyrazine-2-carboxylic acid and its derivatives is a topic of significant research interest. Various methods, including chemical synthesis, electrochemical synthesis, and microbial synthesis, have been explored. Chemical synthesis is the most widely used among these methods, highlighting the compound's relevance in chemical production (Bai Jin-quan, 2013).

3. Biotransformation and Bioconversion

Studies have demonstrated the potential for biotransformation of related compounds to 6-Methylpyrazine-2-carboxylic acid. For instance, Agrobacterium sp. DSM 6336 has been used for the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a process significant for the synthesis of new antituberculous agents (Wieser et al., 1997).

4. Structural Analysis in Crystal Engineering

The carboxylic acid-pyridine supramolecular synthon in crystal structures of pyrazinecarboxylic acids has been analyzed. Such studies are crucial for understanding molecular interactions and for applications in crystal engineering. This research provides insights into molecular features and supramolecular synthons in pyrazine carboxylic acids, which can guide future crystal engineering strategies (Vishweshwar et al., 2002).

Safety And Hazards

6-Methylpyrazine-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-Methylpyrazine-2-carboxylic acid research are promising. For example, a high-yield and plasmid-free biocatalysis process for the environmentally friendly production of MPCA has been developed, paving the way for the commercial production of MPCA in the future .

properties

IUPAC Name

6-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUJIRXXROKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203709
Record name 6-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrazine-2-carboxylic acid

CAS RN

5521-61-9
Record name 6-Methylpyrazine-2-carboxylic acid
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Record name 6-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyrazine-2-carboxylic acid
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Record name 6-METHYLPYRAZINE-2-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

Reaction of 6-methyl-pyrazine-2-carboxylic acid {3-[3-(2-oxo-propoxy)-benzoyl-amino]-adamantan-1-yl}-amide with MeMgBr in THF or ether at 0° C. could yield the title compound, 6-methyl-pyrazine-2-carboxylic acid {3-[3-(2-hydroxy-2-methylpropoxy)-benzoylamino]-adamantan-1-yl}-amide.
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6-methyl-pyrazine-2-carboxylic acid {3-[3-(2-oxo-propoxy)-benzoyl-amino]-adamantan-1-yl}-amide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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